2-[4-(2-Phenoxyethyl)piperazin-1-yl]-1,3-benzoxazole
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Overview
Description
2-[4-(2-Phenoxyethyl)piperazin-1-yl]-1,3-benzoxazole is a synthetic organic compound that belongs to the class of benzoxazole derivatives. This compound is characterized by the presence of a benzoxazole ring fused with a piperazine moiety, which is further substituted with a phenoxyethyl group. Benzoxazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Phenoxyethyl)piperazin-1-yl]-1,3-benzoxazole typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced by reacting the benzoxazole derivative with piperazine in the presence of a suitable base such as potassium carbonate.
Substitution with Phenoxyethyl Group: The final step involves the substitution of the piperazine nitrogen with a phenoxyethyl group, which can be achieved through nucleophilic substitution reactions using phenoxyethyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Phenoxyethyl)piperazin-1-yl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine nitrogen or the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Phenoxyethyl halides, potassium carbonate, organic solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Oxidized derivatives of the benzoxazole ring.
Reduction: Reduced derivatives of the piperazine moiety.
Substitution: Substituted benzoxazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its anticancer properties, showing cytotoxic activity against various cancer cell lines.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-[4-(2-Phenoxyethyl)piperazin-1-yl]-1,3-benzoxazole involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
2-[4-(2-Methoxyphenyl)piperazin-1-yl]-1H-benzo[d]imidazoles: These compounds share a similar piperazine and benzoxazole structure but differ in the substitution pattern.
4-[4-(2-Phenoxyethyl)piperazin-1-yl]-2-(propan-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine: Another structurally related compound with a different core structure.
Uniqueness
2-[4-(2-Phenoxyethyl)piperazin-1-yl]-1,3-benzoxazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a benzoxazole ring with a phenoxyethyl-substituted piperazine moiety makes it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
2-[4-(2-phenoxyethyl)piperazin-1-yl]-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-2-6-16(7-3-1)23-15-14-21-10-12-22(13-11-21)19-20-17-8-4-5-9-18(17)24-19/h1-9H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCUROCZYCSKOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC2=CC=CC=C2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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